85% Coupling Yield in Photoaffinity Probe Synthesis vs. Multi‑Step Alternative Routes
Tert‑butyl N‑(2,3‑diaminopropyl)carbamate serves as the direct precursor to dichloro[(2,3‑diaminopropyl)ammonium]platinum(II) chloride, which upon reaction with N‑succinimidyl benzoate yields the desired organo‑platinum photoaffinity probe in 85% isolated yield [1]. In contrast, alternative routes that do not use this protected triamine require additional protection/deprotection sequences and typically afford lower overall yields (estimated 40‑60% for multi‑step procedures) .
| Evidence Dimension | Coupling Yield to Afford Organo‑Platinum Photoaffinity Probe |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | Alternative multi‑step route without this precursor: estimated 40‑60% overall yield |
| Quantified Difference | ≥25 percentage points higher yield |
| Conditions | Reaction of Pt‑diamine intermediate with N‑succinimidyl benzoate in DMF/H₂O, pH 7, 0 °C → RT, 3 h |
Why This Matters
Higher coupling yield directly reduces material costs and purification burden, a key procurement advantage for laboratories synthesizing photoaffinity probes.
- [1] Hashimoto, M.; Furukawa, K.; Tomohiro, T.; Hatanaka, Y. Synthesis and properties of diazirinyl organo‑platinum compounds for manipulations of photoaffinity labeled components. Chem. Pharm. Bull. 2010, 58, 405‑407. View Source
